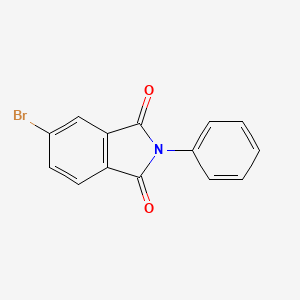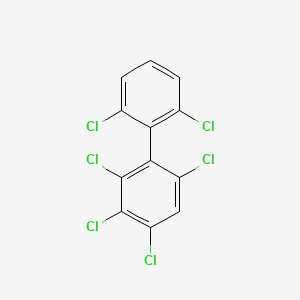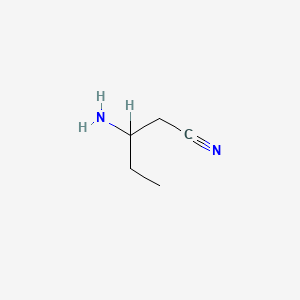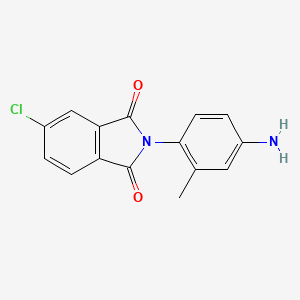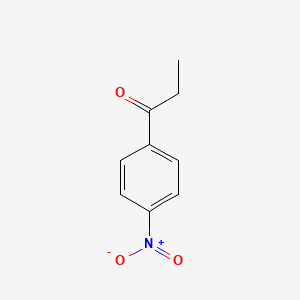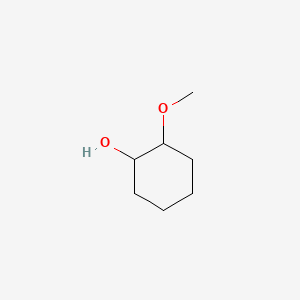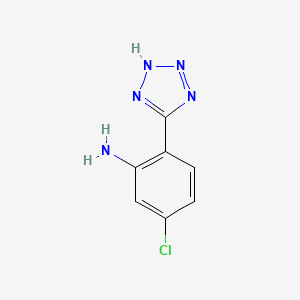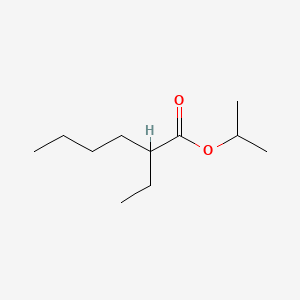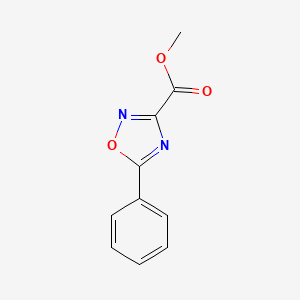
Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
Overview
Description
“Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate” is a chemical compound with the molecular formula C10H8N2O3 . It has a molecular weight of 204.19 . This compound is a solid in physical form .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including “this compound”, has been a topic of interest in the field of drug discovery . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This structure is part of the 1,2,4-oxadiazole family, which also includes 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole .Physical And Chemical Properties Analysis
“this compound” is a solid compound with a melting point of 113-116°C . It has a molecular weight of 204.19 .Scientific Research Applications
Organic Electronics
Oxadiazole derivatives, including structures analogous to Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, are explored for their applications in organic electronics. For instance, oxadiazole compounds have been utilized as acceptor materials in donor-acceptor fluorophores exhibiting thermally activated delayed fluorescence (TADF), advantageous for organic light-emitting diodes (OLEDs). Studies reveal that certain oxadiazole derivatives can achieve high external quantum efficiency (EQE) in OLEDs, indicating their potential for blue-shifting emission and improving device performance (Cooper et al., 2022).
Energetic Materials
Research into oxadiazole derivatives has extended into the realm of energetic materials. For example, compounds based on oxadiazole structures have shown promise as components of energetic formulations, displaying desirable properties like high detonation velocities, acceptable thermal stability, and moderate sensitivity, suggesting their potential as components in explosives (Xu et al., 2018).
Corrosion Inhibition
In the field of corrosion science, oxadiazole derivatives have been identified as effective corrosion inhibitors for metals in acidic environments. These compounds, through adsorption onto the metal surface, significantly reduce the corrosion rate, offering a cost-effective and efficient method for protecting metals from corrosive processes (Kalia et al., 2020).
Antifungal Applications
Oxadiazole derivatives have also been explored for their antifungal properties, with several compounds demonstrating promising activity against a range of pathogenic fungi. This research opens the door for the development of new antifungal agents based on oxadiazole chemistry, potentially addressing the growing concern of fungal resistance (Nimbalkar et al., 2016).
Anticancer and Antidiabetic Activity
The synthesis and biological evaluation of oxadiazole derivatives have led to the identification of compounds with potential anticancer and antidiabetic activities. These findings highlight the versatility of oxadiazole derivatives as scaffolds for developing therapeutics targeting a variety of diseases (Shankara et al., 2022).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1,2,4-oxadiazoles, a class of compounds to which it belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s known that 1,2,4-oxadiazoles interact with their targets, leading to changes that inhibit the growth and pathogenicity of certain bacteria .
Pharmacokinetics
Its molecular weight of 20419 suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Related compounds have been shown to disrupt the growth and pathogenicity of certain bacteria .
Properties
IUPAC Name |
methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-14-10(13)8-11-9(15-12-8)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLKMWNAOLRGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351867 | |
| Record name | methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37384-61-5 | |
| Record name | methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


